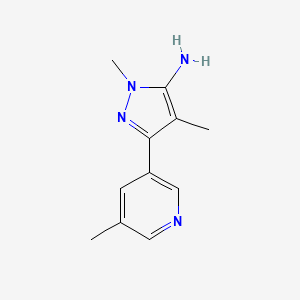

1,4-Dimethyl-3-(5-methylpyridin-3-yl)-1h-pyrazol-5-amine

Description

1,4-Dimethyl-3-(5-methylpyridin-3-yl)-1H-pyrazol-5-amine is a pyrazole derivative featuring a 1H-pyrazol-5-amine core substituted with methyl groups at the 1- and 4-positions and a 5-methylpyridin-3-yl moiety at the 3-position. The compound’s synthesis and functionalization are facilitated by methods such as iodine-catalyzed cyclization reactions involving β-ketonitriles and pyrazol-5-amine precursors .

Properties

Molecular Formula |

C11H14N4 |

|---|---|

Molecular Weight |

202.26 g/mol |

IUPAC Name |

2,4-dimethyl-5-(5-methylpyridin-3-yl)pyrazol-3-amine |

InChI |

InChI=1S/C11H14N4/c1-7-4-9(6-13-5-7)10-8(2)11(12)15(3)14-10/h4-6H,12H2,1-3H3 |

InChI Key |

JWONNDLPWVUYKC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1)C2=NN(C(=C2C)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethyl-3-(5-methylpyridin-3-yl)-1h-pyrazol-5-amine typically involves the reaction of 1,3-dialkyl-1H-pyrazole-5-amine with 5-methylpyridine derivatives. One common method involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst in the presence of ethanol. This method provides moderate to good yields and is advantageous due to its room temperature conditions, short reaction time, and operational simplicity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic methods. The use of solid Brønsted acid catalysts, such as functional carbon with an SO3H group, can be employed for efficient production. These catalysts offer benefits such as low cost, non-toxicity, and stability .

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-3-(5-methylpyridin-3-yl)-1h-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenated reagents or nucleophiles under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups to the pyrazole ring.

Scientific Research Applications

1,4-Dimethyl-3-(5-methylpyridin-3-yl)-1h-pyrazol-5-amine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including antibacterial, antiviral, and anticancer activities.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-3-(5-methylpyridin-3-yl)-1h-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The inhibitory activity, physicochemical properties, and synthetic accessibility of 1,4-dimethyl-3-(5-methylpyridin-3-yl)-1H-pyrazol-5-amine vary significantly compared to structurally analogous pyrazol-5-amine derivatives. Key comparisons are outlined below:

Table 1: Structural and Functional Comparison of Pyrazol-5-amine Derivatives

*Calculated based on molecular formula.

Key Findings :

Substituent Effects on Bioactivity :

- The 5-methylpyridin-3-yl group in the target compound provides a balance of steric bulk and electronic modulation, enhancing thrombin inhibitory activity compared to alkyl (e.g., pentan-2-yl) or sulfur-containing (e.g., thiophen-2-yl) substituents .

- Pyridin-4-yl analogs (e.g., 1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine) exhibit reduced activity due to altered π-stacking geometry .

Synthetic Accessibility :

- Thiophene- and pyridine-containing derivatives are often synthesized via cross-coupling or cyclization reactions, but the target compound’s 5-methylpyridine group may require multi-step functionalization, impacting yield .

- Alkyl-substituted analogs (e.g., pentan-2-yl) are simpler to synthesize but lack targeted bioactivity .

N-Ethyl derivatives (e.g., N-ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine) show enhanced solubility, suggesting tunability for pharmacokinetic optimization .

Commercial Availability :

- Several analogs, including 1,4-dimethyl-3-(3-methylthiophen-2-yl)-1H-pyrazol-5-amine and 1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine, are discontinued, highlighting challenges in scalability or stability .

Biological Activity

1,4-Dimethyl-3-(5-methylpyridin-3-yl)-1H-pyrazol-5-amine is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.

- Molecular Formula : CHN

- Molecular Weight : 202.26 g/mol

- CAS Number : 1518007-06-1

Anticancer Properties

Numerous studies have highlighted the anticancer potential of pyrazole derivatives. Specifically, compounds with a pyrazole scaffold have demonstrated significant antiproliferative effects against various cancer cell lines. For instance:

- Mechanism of Action : Pyrazole derivatives can induce apoptosis in cancer cells by activating caspases and disrupting microtubule assembly. In one study, a related compound was shown to enhance caspase-3 activity by 1.33 to 1.57 times at concentrations of 10 μM in MDA-MB-231 breast cancer cells .

- Case Studies :

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. They inhibit key enzymes involved in inflammation, such as COX-1 and COX-2.

- Research Findings : In a comparative study, specific pyrazole compounds exhibited IC values ranging from 60.56 to 69.15 μg/mL against inflammation markers, demonstrating comparable efficacy to standard anti-inflammatory drugs like diclofenac sodium .

Antibacterial and Antiviral Activities

Research indicates that pyrazole derivatives possess antibacterial and antiviral properties, making them candidates for further development in treating infectious diseases.

The biological mechanisms through which this compound exerts its effects include:

- Apoptosis Induction : The compound promotes programmed cell death in cancer cells.

- Enzyme Inhibition : It inhibits cyclooxygenases (COX) involved in the inflammatory response.

- Microtubule Disruption : By destabilizing microtubules, it affects cell division and proliferation.

Comparative Analysis of Biological Activities

The following table summarizes the biological activities associated with various pyrazole derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.